REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:8]([c:9]([F:11])[cH:10]1)[NH:7][C:6](=[O:12])[C:5]2([CH3:13])[CH3:14].[C:28]([P:29]([C:30]([CH3:31])([CH3:32])[CH3:33])[C:34]([CH3:35])([CH3:36])[CH3:37])([CH3:38])([CH3:39])[CH3:40].[CH3:15][n:16]1[c:17]([B:23]([OH:24])[OH:25])[cH:18][cH:19][c:20]1[C:21]#[N:22].[CH3:41][CH2:42][O:43][C:44]([CH3:45])=[O:46].[F-:26].[K+:27]>>[c:2]1(-[c:17]2[n:16]([CH3:15])[c:20]([C:21]#[N:22])[cH:19][cH:18]2)[cH:3][c:4]2[c:8]([c:9]([F:11])[cH:10]1)[NH:7][C:6](=[O:12])[C:5]2([CH3:13])[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C(=O)Nc2c(F)cc(Br)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(C#N)ccc1B(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Cn1c(C#N)ccc1-c1cc(F)c2c(c1)C(C)(C)C(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |